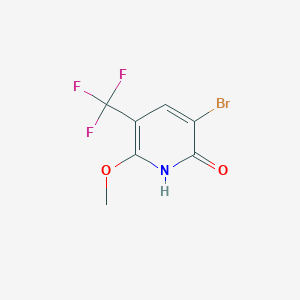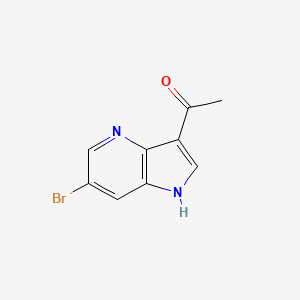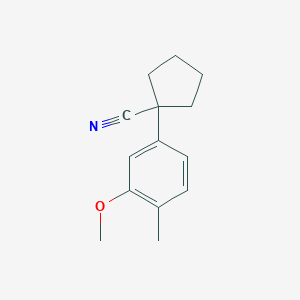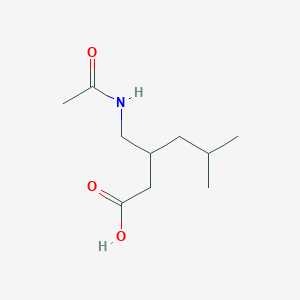
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and a hydroxy-oxopropanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves the reaction of 2,2-dimethylmorpholine with appropriate reagents to introduce the hydroxy-oxopropanimidamide group. One common method involves the use of hydrazinolysis followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the morpholine ring .
Applications De Recherche Scientifique
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-dimethylmorpholin-4-yl)-N’-hydroxyethanimidamide
- 4-(2,2-dimethylmorpholin-4-yl)benzoic acid hydrochloride
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine
Uniqueness
3-(2,2-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is unique due to its specific structural features, including the combination of a morpholine ring with dimethyl substitution and a hydroxy-oxopropanimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17N3O3 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3-(2,2-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-9(2)6-12(3-4-15-9)8(13)5-7(10)11-14/h14H,3-6H2,1-2H3,(H2,10,11) |
Clé InChI |
GRIYNDUBXZGLLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCO1)C(=O)CC(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)





![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)

![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)



